Kidamycin -

Kidamycin

Catalog Number: EVT-1587990
CAS Number:
Molecular Formula: C39H48N2O9
Molecular Weight: 688.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione is a natural product found in Streptomyces with data available.
Source and Classification

Kidamycin is classified as an antibiotic and belongs to the broader category of antitumor agents. Its biosynthetic origins trace back to specific Streptomyces species, which are known for their ability to produce a wide range of bioactive compounds. The classification of kidamycin within the pluramycin family highlights its structural and functional similarities with other compounds in this group, which are characterized by their glycosylated structures and biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of kidamycin involves complex biochemical pathways that have been elucidated through genetic studies. Key enzymes involved in its biosynthesis include glycosyltransferases such as Kid7 and Kid21, which facilitate the attachment of sugar moieties to the aglycone backbone. The process begins with the formation of the angucycline aglycone, followed by sequential glycosylation steps that introduce N,N-dimethylvancosamine and anglosamine residues .

Recent advancements have also explored total synthesis approaches for kidamycin and its derivatives, employing methods such as Diels–Alder reactions to construct essential structural components efficiently . These synthetic routes aim to create analogs with enhanced biological activity or improved pharmacological properties.

Molecular Structure Analysis

Structure and Data

Kidamycin's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups typical of angucyclines. The presence of C-glycosylated residues contributes to its unique chemical behavior and biological activity. The structural formula includes several stereocenters, which are critical for its interaction with biological targets .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to determine the precise configuration and confirm the identity of synthesized kidamycin compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Kidamycin undergoes various chemical reactions that are essential for its biological activity. These include hydrolysis reactions that can affect its glycosylation patterns, as well as potential interactions with cellular targets leading to antitumor effects. The glycosylation reactions are particularly noteworthy, as they involve the transfer of sugar moieties mediated by specific glycosyltransferases .

In synthetic pathways, reactions such as Diels–Alder cycloadditions have been utilized to construct key structural elements of kidamycin, showcasing the versatility of these methods in producing complex natural products .

Mechanism of Action

Process and Data

The mechanism by which kidamycin exerts its antitumor effects involves interference with cellular processes such as DNA synthesis and repair. It is believed to bind to specific targets within cancer cells, disrupting normal cellular function and promoting apoptosis. The presence of glycosylated residues enhances its solubility and bioavailability, contributing to its efficacy as an anticancer agent .

Research into the specific molecular interactions between kidamycin and its biological targets continues to provide insights into how modifications in its structure can influence pharmacological outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kidamycin exhibits several notable physical properties, including solubility in various organic solvents due to its glycosylated nature. Its melting point, boiling point, and spectral characteristics (such as UV-Vis absorption) are critical for understanding its stability and behavior under different conditions.

Chemical properties include reactivity towards nucleophiles due to available hydroxyl groups on the sugar moieties, which can participate in further chemical modifications or reactions relevant to drug development .

Applications

Scientific Uses

Kidamycin's primary application lies in its use as an antitumor antibiotic in cancer therapy research. Its unique structure allows for exploration into new synthetic derivatives that may enhance efficacy or reduce toxicity compared to existing treatments. Additionally, ongoing studies focus on understanding its biosynthetic pathways to facilitate the production of novel analogs with improved therapeutic profiles .

Biosynthesis and Genetic Regulation of Kidamycin in *Streptomyces* spp.

Genomic Organization of the Kidamycin Biosynthetic Gene Cluster (BGC)

The kidamycin BGC spans approximately 30-40 kilobases in the genome of Streptomyces sp. W2061. Bioinformatic analysis using tools like antiSMASH reveals a modular organization typical of complex polyketide clusters, housing genes responsible for core aglycone assembly, sugar biosynthesis and attachment, tailoring modifications, and regulation [2] [4].

  • Core Polyketide Synthase (PKS) Genes (kid12-kid20): These genes encode a hybrid type I/type II PKS system responsible for constructing the planar angucycline aglycone backbone. This system assembles the characteristic tetracyclic ring system from malonyl-CoA extender units. The core structure shares significant homology with the aglycone of hedamycin but differs in the C2 side chain (2-butenyl in kidamycin vs. bisepoxide in hedamycin) [4].
  • Sugar Biosynthesis Genes (kid4-kid9, kid21-kid28): This module includes genes predicted to encode enzymes for the synthesis and activation of the unusual amino-deoxysugars N,N-dimethylvancosamine and angolosamine. Key enzymes include nucleotidyl sugar synthases, dehydratases, aminotransferases, and methyltransferases [1] [4].
  • Glycosyltransferase Genes (kid7, kid21): Responsible for the attachment of the deoxysugars to the angucycline core via C-glycosidic bonds [1] [4].
  • Methyltransferase Genes (kid4, kid9, kid24): Involved in the methylation steps during amino-deoxysugar biosynthesis [1] [4].
  • Regulatory Genes: While specific pathway-specific regulator genes within the kid cluster are not detailed in the provided results, the presence of regulatory elements controlling expression is implied. Global regulators and potentially cross-cluster regulators likely influence expression [5] [7].

Table 1: Key Functional Modules within the Kidamycin BGC

Functional ModuleRepresentative GenesPrimary Function
Angucycline Core Assemblykid12, kid13, kid14, kid15, kid16, kid17, kid18, kid19, kid20Hybrid Type I/Type II PKS; Synthesis of tetracyclic angucycline aglycone backbone.
Deoxysugar Biosynthesiskid5, kid6, kid8, kid25, kid26, kid27, kid28Synthesis and activation of NDP-N,N-dimethylvancosamine and NDP-angolosamine.
Sugar Attachment (GTs)kid7, kid21C-Glycosidic attachment of deoxysugars to the angucycline aglycone.
Sugar Tailoring (MTs)kid4, kid9, kid24Methylation modifications during amino-deoxysugar biosynthesis.
Unknown/Otherkid1, kid2, kid3, kid10, kid11, kid22, kid23Potential roles in transport, resistance, or additional tailoring (precise functions require validation).

Role of Glycosyltransferases (Kid7, Kid21) in Di-C-Glycosylation Steps

A defining feature of kidamycin is the C-glycosidic linkage of two amino-deoxysugars (N,N-dimethylvancosamine and angolosamine) at positions C10 and C8 of the angucycline core, respectively. This di-C-glycosylation is catalyzed by two specific glycosyltransferases (GTs) in a strictly sequential manner [1] [2] [4].

  • Kid7 Catalyzes the First Glycosylation Step: Gene inactivation of kid7 (Δkid7 mutant) completely abolished kidamycin production. Analysis of the mutant extract revealed the accumulation of the unglycosylated angucycline aglycone (rubiflavinone C-1) and trace amounts of other early intermediates. Crucially, bioconversion experiments demonstrated that the Δkid7 mutant could convert externally supplied N,N-dimethylvancosamine-diphosphate (NDP-DMvanc) into a new compound identified as the C10-monoglycosylated intermediate (C10-DMvancosaminyl-angucycline). This proves Kid7 specifically transfers N,N-dimethylvancosamine to the C10 position of the aglycone. Kid7 shows significant homology to Med-8, a C-GT involved in medermycin biosynthesis [1] [4].
  • Kid21 Catalyzes the Second Glycosylation Step: Inactivation of kid21 (Δkid21 mutant) also halted kidamycin production. However, metabolite profiling of this mutant revealed the accumulation of the C10-monoglycosylated intermediate (C10-DMvancosaminyl-angucycline). This compound was absent in the wild-type and the Δkid7 mutant extracts but accumulated significantly in the Δkid21 mutant. This demonstrates that Kid21 is essential for the attachment of the second sugar, angolosamine, specifically to the C8 position of the already C10-glycosylated angucycline core. Kid21 also shows strong homology to Med-8 [1] [4].

Phylogenetic analysis places both Kid7 and Kid21 within the C-GT family, distinct from the more common O-GTs. They exhibit high specificity for both their sugar donor (NDP-DMvanc for Kid7, NDP-angolosamine for Kid21) and their acceptor substrates (aglycone for Kid7; C10-monoglycosylated aglycone for Kid21). This sequential, substrate-driven specificity ensures the correct pattern of di-C-glycosylation [1] [4].

Table 2: Characteristics of Kidamycin Glycosyltransferases

GlycosyltransferaseGeneSugar TransferredAttachment SiteAcceptor SubstrateKey Mutant PhenotypeHomology
Kid7kid7N,N-dimethylvancosamineC10Angucycline aglyconeAccumulates aglycone; Converts NDP-DMvanc to C10-mono-GlyHigh homology to Med-8 (C-GT)
Kid21kid21AngolosamineC8C10-monoglycosylated angucyclineAccumulates C10-monoglycosylated intermediateHighest homology to Med-8 (C-GT)

Methyltransferases (Kid4, Kid9, Kid24) in Amino-Deoxyhexose Modification

The amino-deoxysugars N,N-dimethylvancosamine and angolosamine require extensive tailoring from precursor molecules. Three methyltransferases (MTs) encoded within the kid BGC – Kid4, Kid9, and Kid24 – are essential for introducing methyl groups onto these sugars [1] [2] [4].

  • Kid4 and Kid9 are Involved in N,N-Dimethylvancosamine Biosynthesis: Gene inactivation studies (Δkid4 and Δkid9 mutants) resulted in the loss of kidamycin production. Metabolite profiling revealed the accumulation of compounds lacking the methyl groups characteristic of N,N-dimethylvancosamine. Specifically, the Δkid4 and Δkid9 mutants accumulated aglycone substituted with an incompletely methylated vancosamine derivative at C10 (presumably mono-methylated or unmethylated). This indicates Kid4 and Kid9 are responsible for the methylation steps (likely N-methylation and potentially O-methylation) during the conversion of the vancosamine precursor into N,N-dimethylvancosamine. The precise order and specific atoms methylated by each enzyme require further biochemical characterization [1] [4].
  • Kid24 is Involved in Angolosamine Biosynthesis: Inactivation of kid24 (Δkid24 mutant) also abolished kidamycin production. Analysis showed the accumulation of the C10-monoglycosylated intermediate (C10-DMvancosaminyl-angucycline), similar to the Δkid21 mutant. However, careful LC-MS comparison revealed that the Δkid24 mutant accumulated a variant of this intermediate where the angolosamine moiety attached at C8 lacked its characteristic methyl group(s). This demonstrates that Kid24 is specifically required for a methylation step (e.g., 3-O-methylation or 4-N-methylation) in the biosynthesis of angolosamine before its transfer by Kid21. The Δkid24 mutant cannot produce mature angolosamine, hence Kid21 cannot act [1] [4].

These findings highlight the coordinated action of the MTs with the sugar biosynthetic enzymes and GTs. The modified sugars, synthesized as NDP-activated forms, are only effective substrates for their respective GTs (Kid7 and Kid21) when fully methylated [1] [4].

Table 3: Methyltransferases in Kidamycin Deoxysugar Biosynthesis

MethyltransferaseGeneSugar PathwayFunctionMutant PhenotypeAccumulated Intermediate(s)
Kid4kid4N,N-dimethylvancosamineMethylation step(s) (likely N or O-methylation) on vancosamine precursorLoss of kidamycin; Accumulates aglycone with incompletely methylated C10 sugarIncompletely methylated C10-monoglycoside
Kid9kid9N,N-dimethylvancosamineMethylation step(s) (likely N or O-methylation) on vancosamine precursorLoss of kidamycin; Accumulates aglycone with incompletely methylated C10 sugarIncompletely methylated C10-monoglycoside
Kid24kid24AngolosamineMethylation step(s) (e.g., 3-O-methylation or 4-N-methylation) on angolosamine precursorLoss of kidamycin; Accumulates C10-monoglycosylated aglycone lacking mature angolosamineC10-monoglycosylated aglycone; Non-methylated angolosamine-NDP?

Regulatory Mechanisms Controlling Polyketide Backbone Assembly

While the provided search results focus on the enzymatic steps, particularly glycosylation and methylation, the regulation of the kidamycin BGC, especially concerning the initiation and control of polyketide backbone (aglycone) assembly, involves complex genetic mechanisms common to actinomycete antibiotic biosynthesis.

  • Cluster-Situated Regulators (CSRs): Although specific regulator genes within the kid cluster are not detailed in the provided excerpts, BGCs for complex antibiotics like kidamycin typically encode pathway-specific regulators. SARP-family (Streptomyces Antibiotic Regulatory Protein) activators are prime candidates, commonly found within actinomycete BGCs and acting as essential switches for biosynthetic gene transcription [5] [7]. These regulators bind specific sequences (e.g., heptameric repeats) within BGC promoter regions, recruiting RNA polymerase to initiate transcription of PKS and tailoring genes. A SARP like KidR (hypothetical name) could be the primary activator for the kid cluster, potentially located within the kid BGC itself [5] [7].
  • Hierarchical and Cross-Cluster Regulation: Antibiotic biosynthesis is often integrated into the complex developmental program of Streptomyces. Expression of the kidamycin PKS genes (kid12-kid20) is likely subject to a regulatory cascade:
  • Global Regulators: Broad-acting regulators (e.g., AfsR, Bld, Abs) sense physiological (nutrient depletion, growth phase) and environmental signals, triggering the onset of secondary metabolism and potentially activating pathway-specific regulators like SARPs [5] [6].
  • Potential Cross-Cluster Control: Some CSRs can influence the expression of genes in BGCs beyond their own. While not demonstrated for kidamycin, a regulator from another cluster could theoretically influence kid PKS expression, adding another layer of regulatory complexity [5].
  • Ribosome-Mediated Regulation: Antibiotic production is tightly linked to translational efficiency. Mutations conferring resistance to antibiotics targeting the ribosome (e.g., streptomycin resistance via rpsL mutations) often pleiotropically enhance antibiotic production, including polyketides. This "ribosome engineering" approach potentially increases the availability of biosynthetic machinery or alters the expression of regulatory genes controlling PKS clusters like kid [6].

The precise regulatory mechanisms directly governing the kid12-kid20 PKS genes remain an area for further investigation, likely involving the identification and characterization of the pathway-specific activator(s) and their integration into the Streptomyces global regulatory network.

Properties

Product Name

Kidamycin

IUPAC Name

2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C39H48N2O9

Molecular Weight

688.8 g/mol

InChI

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1

InChI Key

MFTJRTUKCOVIMD-DKUBSEJESA-N

SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Synonyms

isokidamycin
kidamycin

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O

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